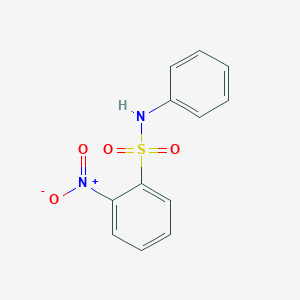

2-Nitro-N-phenylbenzenesulfonamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-nitro-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c15-14(16)11-8-4-5-9-12(11)19(17,18)13-10-6-2-1-3-7-10/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPVALKIJBKOGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60281898 | |

| Record name | 2-Nitro-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5454-97-7 | |

| Record name | 5454-97-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitro-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Nitro-N-phenylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Nitro-N-phenylbenzenesulfonamide, a molecule of interest in medicinal chemistry and organic synthesis. The document details a robust synthetic protocol, purification methods, and a thorough analysis of its structural and spectroscopic properties. By integrating established methodologies with expert insights, this guide serves as a critical resource for researchers engaged in the exploration of novel sulfonamide derivatives for drug discovery and development.

Introduction: The Significance of Substituted Benzenesulfonamides

Benzenesulfonamide derivatives are a cornerstone in the field of medicinal chemistry, exhibiting a broad spectrum of biological activities. The incorporation of a nitro group, as seen in 2-Nitro-N-phenylbenzenesulfonamide, can significantly influence the molecule's electronic properties and biological interactions. Nitro-substituted benzenesulfonamides have been investigated for their potential as carbonic anhydrase inhibitors, which are relevant in the treatment of glaucoma, and also show promise in the development of novel anticancer and antimicrobial agents. The strategic placement of the nitro group at the ortho position introduces unique steric and electronic features that can be exploited in the design of targeted therapeutics. This guide focuses on the practical aspects of synthesizing and unequivocally characterizing 2-Nitro-N-phenylbenzenesulfonamide, providing a foundational methodology for further research and development in this promising area.

Synthesis of 2-Nitro-N-phenylbenzenesulfonamide: A Mechanistic and Practical Approach

The synthesis of 2-Nitro-N-phenylbenzenesulfonamide is most effectively achieved through the nucleophilic substitution reaction between 2-nitrobenzenesulfonyl chloride and aniline. This reaction is a classic example of sulfonamide bond formation, a fundamental transformation in organic synthesis.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of aniline on the electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide linkage. The presence of the ortho-nitro group on the benzenesulfonyl chloride enhances the electrophilicity of the sulfur atom, thereby facilitating the reaction.

Diagram of the Synthesis Workflow

Caption: Key techniques for the characterization of 2-Nitro-N-phenylbenzenesulfonamide.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂O₄S | [1][2] |

| Molecular Weight | 278.28 g/mol | [1][2] |

| Appearance | Colorless, prism-like crystals | [1] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The purity of the synthesized compound can be initially checked using IR spectroscopy. [1] Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3250 | N-H | Stretching |

| 1550-1475 | NO₂ | Asymmetric Stretching |

| 1360-1290 | NO₂ | Symmetric Stretching |

| ~1340 | SO₂ | Asymmetric Stretching |

| ~1160 | SO₂ | Symmetric Stretching |

| 3100-3000 | C-H (aromatic) | Stretching |

| 1600-1450 | C=C (aromatic) | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.5 ppm). The protons on the 2-nitrophenyl ring will be deshielded due to the electron-withdrawing effects of the nitro and sulfonyl groups. The protons on the N-phenyl ring will appear in a more upfield region of the aromatic spectrum. The N-H proton is expected to appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

¹³C NMR (Predicted):

The carbon NMR spectrum will display signals for the twelve carbon atoms in the molecule. The carbons of the 2-nitrophenyl ring will be significantly deshielded, particularly the carbon bearing the nitro group and the carbon attached to the sulfonyl group. The carbons of the N-phenyl ring will resonate at chemical shifts typical for a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Expected Fragmentation Pattern:

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 278. A common fragmentation pathway for N-phenyl benzenesulfonamides involves the loss of SO₂. Other expected fragments would correspond to the anilide cation (m/z 92) and the 2-nitrophenyl cation (m/z 122).

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information. Studies have shown that in the solid state, the molecule of 2-Nitro-N-phenylbenzenesulfonamide is twisted at the S-N bond. [1][3]The dihedral angle between the two benzene rings is approximately 59.55°. [1][3]An intramolecular hydrogen bond exists between the amide hydrogen and an oxygen atom of the ortho-nitro group. [1][3] Crystallographic Data: [1]

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 13.308(2) Å |

| b | 6.1629(7) Å |

| c | 15.285(2) Å |

| β | 100.80(1)° |

| Volume | 1231.4(3) ų |

| Z | 4 |

Conclusion

This technical guide has outlined a reliable and well-documented procedure for the synthesis of 2-Nitro-N-phenylbenzenesulfonamide. The provided protocols for synthesis and purification, coupled with a detailed discussion of the key characterization techniques, offer a comprehensive resource for chemists and pharmaceutical scientists. The structural and spectroscopic insights presented herein are crucial for the quality control of the synthesized compound and for its further application in research and development, particularly in the design and discovery of new therapeutic agents.

References

-

Chaithanya, M. S., et al. (2012). 2-Nitro-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2651. [Link]

-

CP Lab Safety. (n.d.). 2-Nitro-N-phenylbenzenesulfonamide, min 96%, 100 grams. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitrobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Gowda, B. T., et al. (2012). 2-Nitro-N-phenyl-benzene-sulfonamide. PubMed. Retrieved from [Link]

Sources

A Spectroscopic and Structural Guide to 2-Nitro-N-phenylbenzenesulfonamide

This technical guide provides a comprehensive analysis of the spectroscopic and structural characteristics of 2-Nitro-N-phenylbenzenesulfonamide (CAS No: 5454-97-7). Designed for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data with predicted and inferred spectroscopic profiles for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is explained to provide field-proven insights.

Molecular Structure and Synthesis

2-Nitro-N-phenylbenzenesulfonamide, with the molecular formula C₁₂H₁₀N₂O₄S and a molecular weight of approximately 278.28 g/mol , is a sulfonamide derivative of significant interest in medicinal chemistry and materials science.[1]

Synthesis Protocol

The synthesis of 2-Nitro-N-phenylbenzenesulfonamide is typically achieved through the reaction of 2-nitrobenzenesulfonyl chloride with aniline.[2]

Experimental Protocol: Synthesis

-

Reaction Setup: A stoichiometric ratio of 2-nitrobenzenesulfonyl chloride and aniline is combined in a suitable reaction vessel.

-

Heating: The reaction mixture is heated to boiling for a duration of approximately 15 minutes.

-

Quenching: After boiling, the mixture is allowed to cool to ambient temperature and is then poured into a beaker containing ice-cold water (e.g., 100 ml).

-

Precipitation and Filtration: The solid precipitate of 2-Nitro-N-phenylbenzenesulfonamide is collected via suction filtration.

-

Washing: The crude product is thoroughly washed with cold water to remove any water-soluble impurities. A subsequent wash with dilute hydrochloric acid is performed to remove any unreacted aniline.

-

Recrystallization: The solid is recrystallized from a suitable solvent system, such as dilute ethanol, to achieve high purity. The purity is typically confirmed by obtaining a constant melting point.

Crystallographic Structure

The precise three-dimensional arrangement of atoms in 2-Nitro-N-phenylbenzenesulfonamide has been elucidated by X-ray crystallography.[2][3] The molecule exhibits a twisted conformation at the S-N bond, with a C-N-S-C torsion angle of approximately -72.83°.[2][3] The dihedral angle between the two benzene rings is about 59.55°.[2][3] A notable feature is an intramolecular hydrogen bond between the amide hydrogen and an oxygen atom of the ortho-nitro group, which forms an S(7) motif.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR spectra for 2-Nitro-N-phenylbenzenesulfonamide are not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on the known effects of its constituent functional groups and data from analogous compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the nine aromatic protons and the single amide proton. The electron-withdrawing effects of the nitro (-NO₂) and sulfonyl (-SO₂-) groups will significantly deshield the protons on the 2-nitrophenyl ring, causing them to appear at higher chemical shifts (further downfield).

Key Predictive Insights:

-

Amide Proton (N-H): This proton is expected to be a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration. In a non-protic solvent like DMSO-d₆, it is likely to be found in the range of 10-12 ppm.

-

2-Nitrophenyl Protons: These four protons will exhibit complex splitting patterns due to their proximity to each other and the strong electron-withdrawing groups. The proton ortho to the nitro group is expected to be the most deshielded.

-

N-Phenyl Protons: These five protons will appear in the typical aromatic region, with the ortho protons being slightly more deshielded than the meta and para protons due to the anisotropic effect of the sulfonamide group.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Nitro-N-phenylbenzenesulfonamide

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| N-H | 10.0 - 12.0 | br s |

| H on 2-Nitrophenyl Ring | 7.8 - 8.5 | m |

| H on N-Phenyl Ring | 7.1 - 7.5 | m |

Predicted chemical shifts are estimates based on analogous compounds and substituent effects. Solvent: DMSO-d₆.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display 12 distinct signals for the twelve carbon atoms, as the molecule is asymmetric.

Key Predictive Insights:

-

Carbons of the 2-Nitrophenyl Ring: The carbon bearing the nitro group (C-NO₂) and the carbon attached to the sulfonyl group (C-SO₂) will be significantly deshielded. The ortho and para carbons to the nitro group will also show downfield shifts due to resonance effects.

-

Carbons of the N-Phenyl Ring: The carbon directly attached to the nitrogen (ipso-carbon) will be influenced by the sulfonamide linkage. The other carbons will appear in the typical aromatic region of 120-130 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Nitro-N-phenylbenzenesulfonamide

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-SO₂ (2-Nitrophenyl) | ~140 |

| C-NO₂ (2-Nitrophenyl) | ~148 |

| Other Aromatic C (2-Nitrophenyl) | 124 - 135 |

| C-N (N-Phenyl) | ~138 |

| Other Aromatic C (N-Phenyl) | 121 - 130 |

Predicted chemical shifts are estimates based on analogous compounds and established substituent chemical shift increments.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Nitro-N-phenylbenzenesulfonamide provides valuable information about its functional groups. While a full experimental spectrum is not available, the characteristic absorption frequencies can be reliably predicted.[2]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For solid-state analysis, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H | Stretch | 3300 - 3200 | Medium |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| SO₂ | Asymmetric Stretch | 1350 - 1310 | Strong |

| SO₂ | Symmetric Stretch | 1180 - 1150 | Strong |

| NO₂ | Asymmetric Stretch | 1550 - 1520 | Strong |

| NO₂ | Symmetric Stretch | 1360 - 1330 | Strong |

| S-N | Stretch | 940 - 900 | Medium |

These predictions are based on established group frequencies for arylsulfonamides and aromatic nitro compounds.[4]

Mass Spectrometry (MS)

Mass spectrometry of 2-Nitro-N-phenylbenzenesulfonamide would provide information on its molecular weight and fragmentation pattern, aiding in its structural confirmation.

Experimental Protocol: Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) is a suitable method for this compound, likely in negative ion mode to form the [M-H]⁻ ion.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in a mass analyzer.

-

Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and provide further structural details.

Predicted Fragmentation Pattern

Based on studies of N-phenyl benzenesulfonamides, the fragmentation of 2-Nitro-N-phenylbenzenesulfonamide is expected to proceed through several key pathways.

-

Loss of SO₂: A common fragmentation pathway for sulfonamides is the neutral loss of sulfur dioxide (SO₂), which has a mass of 64 Da.

-

Cleavage of the S-N Bond: This cleavage can lead to fragments corresponding to the 2-nitrophenylsulfonyl moiety and the anilide anion.

-

Loss of the Nitro Group: Fragmentation involving the loss of the nitro group (NO₂) as a radical (46 Da) or nitrous acid (HNO₂) from the [M-H]⁻ ion is also possible.

Caption: Predicted major fragmentation pathways of 2-Nitro-N-phenylbenzenesulfonamide in negative ion mode ESI-MS.

Table 4: Predicted Major Mass Fragments

| m/z | Proposed Fragment Ion |

| 277 | [M-H]⁻ (Molecular Ion) |

| 213 | [M-H-SO₂]⁻ |

| 186 | [C₆H₄NO₂SO₂]⁻ |

| 92 | [C₆H₅NH]⁻ |

Conclusion

This technical guide provides a detailed overview of the structural and spectroscopic properties of 2-Nitro-N-phenylbenzenesulfonamide. By integrating experimental crystallographic data with well-established principles of spectroscopic analysis, we have constructed a reliable and in-depth profile of this compound. This information serves as a valuable resource for researchers in the fields of medicinal chemistry, chemical synthesis, and drug development, enabling a more profound understanding of this molecule's characteristics.

References

-

Gowda, B. T., et al. (2012). 2-Nitro-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2651. [Link]

-

CP Lab Safety. (n.d.). 2-Nitro-N-phenylbenzenesulfonamide, min 96%, 100 grams. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitrobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (n.d.). 2-Nitro-N-phenyl-benzene-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

- Hibbs, D. E., et al. (2014). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of The American Society for Mass Spectrometry, 25(7), 1280–1287.

- Zeitschrift für Naturforschung B. (2005). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X=H; CH3; C2H5; F; Cl; Br; I or NO2 and...). A Journal of Chemical Sciences, 60(5), 551-556.

-

University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

Sources

A Guide to the Crystal Structure Analysis of 2-Nitro-N-phenylbenzenesulfonamide: From Synthesis to Supramolecular Architecture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Sulfonamides in Molecular Engineering

Sulfonamides are a cornerstone of modern medicinal chemistry and materials science, exhibiting a wide array of biological activities and forming predictable intermolecular interactions that are crucial for crystal engineering.[1][2] The incorporation of a nitro group, a potent electron-withdrawing moiety, can significantly influence the electronic properties, molecular conformation, and crystal packing of these compounds.[3] This guide provides a comprehensive technical overview of the crystal structure analysis of 2-Nitro-N-phenylbenzenesulfonamide (C₁₂H₁₀N₂O₄S), a molecule of interest for understanding the interplay of functional groups in directing solid-state architecture.

This document will detail the experimental journey from synthesis and crystallization to the final elucidated crystal structure, with a focus on the "why" behind the "how" of the analytical techniques. By exploring the intramolecular and intermolecular forces at play, we aim to provide researchers with a robust understanding of how to approach the crystallographic analysis of similar molecular systems.

Methodology: A Step-by-Step Crystallographic Workflow

The determination of a crystal structure is a multi-faceted process that begins with the synthesis of high-purity material and culminates in the refinement of a detailed three-dimensional atomic model.[4]

Synthesis and Crystallization: The Foundation of Quality Data

The journey to a crystal structure begins with the synthesis of the target compound. 2-Nitro-N-phenylbenzenesulfonamide was prepared by reacting 2-nitrobenzenesulfonyl chloride with aniline.[5] The reaction mixture was boiled for 15 minutes, cooled, and then precipitated in ice-cold water.[5] The resulting solid was purified by filtration, washed with cold water and dilute HCl to remove any unreacted starting materials, and then recrystallized from dilute ethanol to achieve high purity.[5]

The key to a successful single-crystal X-ray diffraction experiment is the growth of well-ordered, single crystals of suitable size.[6] For 2-Nitro-N-phenylbenzenesulfonamide, prism-like, colorless single crystals were obtained by the slow evaporation of an ethanolic solution at room temperature.[5] This technique allows for the gradual and controlled formation of a crystal lattice, minimizing defects and leading to high-quality diffraction data.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the internal lattice of a crystalline substance, including unit cell dimensions, bond lengths, and bond angles.[7][8][9]

The experimental workflow for the crystal structure determination of 2-Nitro-N-phenylbenzenesulfonamide is outlined below:

Caption: Experimental workflow for the crystal structure analysis of 2-Nitro-N-phenylbenzenesulfonamide.

A suitable single crystal was mounted on a diffractometer for data collection.[5] The data for 2-Nitro-N-phenylbenzenesulfonamide was collected on an Oxford Diffraction Xcalibur diffractometer equipped with a Sapphire CCD detector using Mo Kα radiation.[5]

Structure Solution and Refinement: From Diffraction Pattern to Molecular Model

The collected diffraction data, a series of spots of varying intensities, contains the information needed to determine the crystal structure. The process of converting this data into a 3D atomic model involves two key stages: structure solution and refinement.[4]

For 2-Nitro-N-phenylbenzenesulfonamide, the structure was solved using direct methods, a common approach for small molecules.[5] The initial atomic positions were then refined using a full-matrix least-squares method on F².[5][10][11] This iterative process adjusts the atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors, resulting in a highly accurate molecular model.[12]

Results and Discussion: A Detailed Look at the Crystal Structure

The crystal structure of 2-Nitro-N-phenylbenzenesulfonamide reveals a fascinating interplay of intramolecular and intermolecular interactions that dictate its solid-state conformation and packing.

Crystallographic Data Summary

The key crystallographic data for 2-Nitro-N-phenylbenzenesulfonamide are summarized in the table below.[5]

| Parameter | Value |

| Chemical Formula | C₁₂H₁₀N₂O₄S |

| Molecular Weight | 278.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.308 (2) |

| b (Å) | 6.1629 (7) |

| c (Å) | 15.285 (2) |

| β (°) | 100.80 (1) |

| Volume (ų) | 1231.4 (3) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (R[F² > 2σ(F²)]) | 0.035 |

| Weighted R-factor (wR(F²)) | 0.096 |

Molecular Conformation and Intramolecular Interactions

The molecule is not planar, exhibiting a significant twist at the S—N bond.[5] The torsion angle C—N—S—C is -72.83 (15)°, and the dihedral angle between the two benzene rings is 59.55 (7)°.[5][13] A key feature of the molecular conformation is an intramolecular hydrogen bond between the amide hydrogen atom and an oxygen atom of the ortho-nitro group, forming an S(7) ring motif.[5][13] This interaction plays a crucial role in stabilizing the observed conformation of the molecule.

Supramolecular Assembly and Intermolecular Interactions

In the crystal, molecules of 2-Nitro-N-phenylbenzenesulfonamide are linked by C—H⋯O hydrogen bonds.[5][13] These weak interactions form S(10) networks, demonstrating the importance of even seemingly minor interactions in directing the overall crystal packing.[5][13] The interplay of the intramolecular hydrogen bond and the intermolecular C—H⋯O interactions results in a stable, three-dimensional supramolecular architecture.

Conclusion: Insights for Future Drug Design and Materials Science

The detailed crystal structure analysis of 2-Nitro-N-phenylbenzenesulfonamide provides valuable insights into the conformational preferences and packing motifs of nitro-substituted sulfonamides. The dominance of the intramolecular N—H⋯O hydrogen bond in dictating the molecular shape and the role of weaker C—H⋯O interactions in building the extended network are key takeaways. This understanding is critical for the rational design of new pharmaceutical compounds and functional materials, where controlling the solid-state structure is paramount for achieving desired physical and biological properties. The methodologies and findings presented here serve as a robust guide for researchers working on the crystallographic analysis of related molecular systems.

References

-

Chaithanya, U., Foro, S., & Gowda, B. T. (2012). 2-Nitro-N-phenyl-benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2651. [Link]

-

Moreno-Fuquen, R., et al. (2014). Crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o389. [Link]

-

Chaithanya, U., Foro, S., & Gowda, B. T. (2012). 2-Nitro-N-phenyl-benzene-sulfonamide. PubMed, 22969549. [Link]

-

Saeed, A., Hussain, S., & Flörke, U. (2008). The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide. Turkish Journal of Chemistry, 32(4), 481-486. [Link]

-

Perlovich, G. L., et al. (2013). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Pharmaceutical and Biomedical Analysis, 85, 1-10. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

-

Grabowski, S. J. (2017). Importance of O...N interaction between nitro groups in crystals. Crystals, 7(1), 24. [Link]

-

Palatinus, L. (n.d.). Structure solution and refinement: introductory strategies. Institute of Physics of the Czech Academy of Sciences. [Link]

-

University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Department of Earth and Space Sciences. [Link]

-

Watkin, D. (2008). Structure refinement: some background theory and practical strategies. IUCr. [Link]

-

German, K. E., et al. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design, 13(9), 4063-4075. [Link]

-

Li, X.-Y., et al. (2007). N-Methyl-N-methylsulfonyl-2-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 8), o3520. [Link]

-

Dömling, A., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au, 3(9), 2445-2455. [Link]

-

Matmatch. (2023). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

-

Evangelisti, L., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2795. [Link]

-

Watkin, D. (2008). Structure refinement: Some background theory and practical strategies. ResearchGate. [Link]

-

Suchetan, P. A., et al. (2011). 2-Chloro-N-(4-nitrobenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o930. [Link]

-

Dubrovinsky, L., & Dubrovinskaia, N. (2016). Single-crystal X-ray diffraction at extreme conditions in mineral physics and material sciences. ResearchGate. [Link]

-

Math Crystallography. (n.d.). Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes. [Link]

-

Blow, D. (2002). Structural refinement. Outline of Crystallography for Biologists. [Link]

-

Al-Majid, A. M., et al. (2022). Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 585-589. [Link]

-

Han, Y., et al. (2008). N-(2-Chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o357. [Link]

Sources

- 1. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. fiveable.me [fiveable.me]

- 5. 2-Nitro-N-phenylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. rigaku.com [rigaku.com]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. web.mit.edu [web.mit.edu]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-Nitro-N-phenyl-benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 2-Nitro-N-phenylbenzenesulfonamide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For a compound like 2-Nitro-N-phenylbenzenesulfonamide, which belongs to the sulfonamide class of compounds with diverse biological activities, understanding its behavior in different solvent systems is paramount. Poor solubility can lead to challenges in formulation, dissolution, and absorption, ultimately hindering drug development. This guide provides the foundational knowledge and practical steps to characterize the solubility profile of 2-Nitro-N-phenylbenzenesulfonamide, enabling informed decisions in process chemistry and formulation science.

Theoretical Framework: Understanding Solute-Solvent Interactions

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which qualitatively describes the balance of intermolecular forces between the solute and solvent molecules. For 2-Nitro-N-phenylbenzenesulfonamide, a molecule with both polar (nitro and sulfonamide groups) and nonpolar (phenyl rings) moieties, its solubility will be a function of the solvent's polarity, hydrogen bonding capacity, and dispersion forces.

A more quantitative prediction of solubility can be approached using thermodynamic models such as the extended Hildebrand solubility approach. This model considers the cohesive energy densities of the solute and solvent to predict their mutual miscibility.

Caption: Intermolecular forces influencing solubility.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[1][2] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved solute in the supernatant.

Materials and Equipment

-

2-Nitro-N-phenylbenzenesulfonamide (CAS: 5454-97-7)[3]

-

Selected common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC system)

Safety Precautions

2-Nitro-N-phenylbenzenesulfonamide and its precursors can be hazardous. Always consult the Safety Data Sheet (SDS) before handling.[4][5]

-

Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[4][5]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Nitro-N-phenylbenzenesulfonamide to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be visually present.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This is typically 24 to 72 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements show no significant change in concentration.[1]

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Sample Analysis:

-

Dilute the filtered samples with the respective solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method (see Section 4) to determine the concentration of 2-Nitro-N-phenylbenzenesulfonamide.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

-

Sources

discovery and history of 2-nitrobenzenesulfonamides in organic synthesis

An In-Depth Technical Guide to the Discovery and Application of 2-Nitrobenzenesulfonamides in Organic Synthesis

Authored by: Gemini, Senior Application Scientist

In the landscape of organic synthesis, the strategic use of protecting groups is paramount for the successful construction of complex molecules. The amine functional group, ubiquitous in pharmaceuticals and natural products, presents a particular challenge due to its inherent nucleophilicity and basicity. While sulfonamides have long been employed as robust amine protecting groups, their utility was historically hampered by the harsh conditions required for their removal. This guide chronicles the discovery and development of 2-nitrobenzenesulfonamides, commonly known as nosyl (Ns) amides, a class of protecting groups that revolutionized amine chemistry. We will explore the intellectual genesis of this discovery by Tohru Fukuyama's research group, delve into the unique chemical principles that govern the installation, activation, and mild cleavage of the nosyl group, and provide detailed, field-proven protocols for its application. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage this powerful tool in multi-step synthesis.

The Pre-Nosyl Era: A Challenge of Robustness vs. Removability

The protection of amines is a foundational concept in organic chemistry, preventing unwanted side reactions during synthetic transformations on other parts of a molecule.[1] An ideal protecting group should be easy to install, stable to a wide range of reaction conditions, and, crucially, easy to remove selectively and under mild conditions.

For decades, arylsulfonamides, particularly the p-toluenesulfonamide (tosyl, Ts) group, were a mainstay for amine protection. The tosyl group offers exceptional stability to both acidic and basic conditions as well as a wide array of oxidative and reductive reagents.[2] This robustness, however, is its greatest weakness. Cleavage of the highly stable tosyl amide bond typically requires harsh, forcing conditions such as dissolving metal reduction (e.g., sodium in liquid ammonia) or strongly acidic hydrolysis at elevated temperatures.[3] Such conditions are incompatible with sensitive functional groups, significantly limiting the strategic application of tosyl amides in the synthesis of complex, polyfunctional molecules. This predicament created a clear and pressing need in the synthetic community for a sulfonamide protecting group that retained the stability advantages but could be cleaved under gentle, functionally-tolerant conditions.[2]

A Paradigm Shift: The Genesis of the Nosyl Group

The breakthrough came in the 1990s from the laboratory of Tohru Fukuyama. While working on the total synthesis of indole alkaloids, his team required a highly versatile activating group for primary amines that would facilitate alkylation via the Mitsunobu reaction and could subsequently be removed in the presence of sensitive functionalities like aldehydes and α,β-unsaturated esters.[4] No existing protecting group met these stringent criteria.

Drawing inspiration from the literature on Ullmann reactions, Fukuyama hypothesized that a highly electron-deficient arylsulfonamide could be susceptible to nucleophilic aromatic substitution (SNAr).[4] The idea was that a soft nucleophile, such as a thiolate, could attack the electron-poor aromatic ring, forming a transient "Meisenheimer complex." This intermediate could then collapse, leading to the cleavage of the carbon-sulfur bond and liberation of the protected amine.[4][5][6]

Initial investigations focused on 2,4-dinitrobenzenesulfonamides. While these compounds did undergo the desired cleavage upon treatment with a thiolate, they proved to be somewhat unstable for general use.[4] For practical purposes, the team found that the corresponding 2-nitrobenzenesulfonamides (and 4-nitrobenzenesulfonamides) offered a superior balance of stability and reactivity, making them ideal candidates for a broadly applicable protecting group.[4] This discovery marked the birth of the "nosyl" (Ns) group and the development of what is now widely known as the Fukuyama Amine Synthesis .[5][7]

The Chemistry of the Nosyl Group: A Trifecta of Utility

The power of the 2-nitrobenzenesulfonamide group lies in a unique combination of properties that allow it to function as a protecting group, an activating group for N-alkylation, and a leaving group under mild deprotection conditions.

Protection of Amines (Nosylation)

The installation of the nosyl group is a straightforward and high-yielding process. Primary or secondary amines are treated with 2-nitrobenzenesulfonyl chloride (NsCl) in the presence of a base, such as pyridine or triethylamine, in an aprotic solvent like dichloromethane (DCM). The reaction proceeds via a standard nucleophilic acyl-type substitution on the sulfonyl chloride.[3]

Caption: General scheme for the protection of a primary amine as a 2-nitrobenzenesulfonamide.

Activation for N-Alkylation

A key feature of the nosyl group is its powerful electron-withdrawing nature. This effect significantly increases the acidity of the N-H proton on the sulfonamide (pKa ≈ 10-12 in DMSO), making it readily removable by mild bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[5] The resulting nosyl amide anion is a potent nucleophile that can be alkylated with various electrophiles.

Crucially, this enhanced acidity allows N-alkylation to occur under the exceptionally mild Mitsunobu conditions (ROH, PPh₃, DEAD or DIAD), enabling the use of alcohols as alkylating agents.[5][6][8] This capability is a significant advantage over less acidic amides or carbamates and is a cornerstone of the Fukuyama Amine Synthesis.

Deprotection via Meisenheimer Complex Formation

The defining characteristic and most significant advantage of the nosyl group is its facile removal under mild, non-reductive, and non-hydrolytic conditions.[5] The deprotection is achieved by treatment with a soft nucleophile, typically a thiol such as thiophenol or 2-mercaptoethanol, in the presence of a base.[9]

The mechanism proceeds through a nucleophilic aromatic substitution (SNAr) pathway:

-

Thiolate Formation: The base deprotonates the thiol to generate a more nucleophilic thiolate anion (e.g., PhS⁻).

-

Nucleophilic Attack: The thiolate attacks the electron-deficient aromatic ring at the carbon bearing the sulfonyl group, forming a resonance-stabilized pentadienyl anion known as a Meisenheimer complex .[4][5][6] The ortho-nitro group is critical for stabilizing this intermediate.

-

Cleavage: The Meisenheimer complex collapses, cleaving the C-S bond and releasing the sulfonamide anion (R-NH-SO₂⁻).

-

Protonation & Decomposition: The sulfonamide anion is protonated by the solvent or upon workup, and subsequent decomposition releases the free amine and sulfur dioxide.

Caption: Mechanism of nosyl group cleavage via a Meisenheimer complex intermediate.

Comparative Analysis and Strategic Advantage

The strategic value of the nosyl group is best appreciated when compared to other common sulfonamide protecting groups.

| Protecting Group | Abbreviation | Typical Installation | Stability | Deprotection Conditions |

| p-Toluenesulfonyl | Ts | TsCl, Pyridine | Very High (Acid, Base, Redox) | Harsh: Na/NH₃, HBr/AcOH (reflux) |

| 2-Nitrobenzenesulfonyl | Ns | NsCl, Pyridine | Good (Acid, mild Base, Redox) | Mild: PhSH/K₂CO₃, HSCH₂CH₂OH/DBU[9] |

| 2,4-Dinitrobenzenesulfonyl | DNs | DNsCl, Pyridine | Moderate (less stable than Ns) | Very Mild: Thiol alone (no base needed)[9] |

This comparison highlights the unique niche occupied by the nosyl group. It provides sufficient stability for most synthetic transformations while being removable under conditions that preserve a wide array of sensitive functional groups, embodying the principle of orthogonal protection .[10]

Detailed Experimental Protocols

The following protocols are representative examples of the core steps in the Fukuyama Amine Synthesis. They are intended as a guide and may require optimization for specific substrates.

Protocol 1: Protection of a Primary Amine with 2-Nitrobenzenesulfonyl Chloride

-

Objective: To synthesize an N-substituted-2-nitrobenzenesulfonamide.

-

Procedure:

-

Dissolve the primary amine (1.0 eq.) in dichloromethane (DCM, ~0.2 M).

-

Add triethylamine (1.5 eq.) or pyridine (2.0 eq.) to the solution and cool to 0 °C in an ice bath.

-

Add 2-nitrobenzenesulfonyl chloride (1.1 eq.) portion-wise over 10 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

-

Protocol 2: N-Alkylation of a Nosyl Amide (Fukuyama-Mitsunobu Reaction)

-

Objective: To synthesize a secondary amine precursor via N-alkylation.[11]

-

Procedure:

-

To a stirred solution of the N-nosyl amide (1.0 eq.), the desired alcohol (1.3 eq.), and triphenylphosphine (PPh₃, 1.3 eq.) in THF or DCM (~0.1 M), cool the mixture to 0 °C.[11]

-

Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.3 eq.) dropwise over 15 minutes.[11] A color change (e.g., to orange/red) is often observed.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue directly by flash column chromatography to isolate the N,N-disubstituted nosyl amide.

-

Protocol 3: Deprotection of a Nosyl Amide using Thiophenol

-

Objective: To cleave the nosyl group and isolate the free secondary amine.[5][11]

-

Procedure:

-

Dissolve the N,N-disubstituted nosyl amide (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile (~0.2 M).

-

Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.).

-

Add thiophenol (PhSH, 2.0-3.0 eq.) and stir the mixture at room temperature for 1-6 hours.[11] Monitor the reaction by TLC until the starting material is consumed.

-

Dilute the reaction mixture with ethyl acetate or diethyl ether and water.

-

Separate the layers. Wash the organic layer extensively with 1 M NaOH (to remove excess thiophenol) and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting secondary amine by flash column chromatography.

-

Workflow Visualization

The overall synthetic strategy for converting a primary amine to a secondary amine using nosyl chemistry can be summarized in the following workflow.

Caption: The three-stage workflow of the Fukuyama Amine Synthesis.

Conclusion and Future Outlook

The discovery of 2-nitrobenzenesulfonamides as amine protecting groups was a landmark achievement in synthetic organic chemistry. By ingeniously leveraging the principles of physical organic chemistry, Tohru Fukuyama and his colleagues developed a tool that elegantly solved the long-standing challenge of sulfonamide cleavage. The nosyl group provides a robust yet gently removable protecting group that also serves to activate the nitrogen for subsequent alkylation under exceptionally mild conditions. This methodology has found widespread application in the total synthesis of complex natural products, particularly polyamines, and remains a vital strategy in the toolkit of synthetic chemists in academia and industry.[6][12] The story of the nosyl group is a testament to how a deep understanding of reaction mechanisms can lead to the development of powerful and practical solutions to complex synthetic problems.

References

-

N-Nosyl-α-amino acids in solution phase peptide synthesis. (2025). ResearchGate. Retrieved from [Link]

- Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2-Nitro-and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. Tetrahedron Letters, 36, 6373.

-

Fukuyama Amine Synthesis. (2014). Chem-Station International Edition. Retrieved from [Link]

-

Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. (2025). ResearchGate. Retrieved from [Link]

-

Deprotection of amine function by 2-Mercaptoethanol. (n.d.). ResearchGate. Retrieved from [Link]

-

Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. (2025). ResearchGate. Retrieved from [Link]

- Fukuyama, T. (n.d.). Development of Nosyl Chemistry and its Application to Total Synthesis. University of Tokyo.

-

Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. (2023). National Institutes of Health. Retrieved from [Link]

-

Orthanilic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Deprotection of N-Nosyl-α-amino Acids by Using Solid-Supported Mercaptoacetic Acid. (2025). ResearchGate. Retrieved from [Link]

- Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran. (n.d.). Google Patents.

- Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines.

-

Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. (2025). ResearchGate. Retrieved from [Link]

-

Introduction to Peptide Synthesis. (n.d.). National Institutes of Health. Retrieved from [Link]

- The preparation method of nitrobenzene sulfonyl chloride. (n.d.). Google Patents.

-

Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications. (2021). PubMed. Retrieved from [Link]

-

Protecting Groups for Amines: Sulfonamides. (2020). YouTube. Retrieved from [Link]

-

Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. (2025). ResearchGate. Retrieved from [Link]

-

Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides: N-(4-methoxybenzyl)-3-phenylpropylamine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Process for the deprotection of protected thiols. (n.d.). Google Patents.

-

Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. (2019). Research Communities. Retrieved from [Link]

- A novel transformation of primary amines to N-monoalkylhydroxylamines. (2000). Synthesis, (9), 1299-1304.

-

2-Nitrobenzenesulfonylhydrazide (NBSH). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Solid Phase Peptide Synthesis Brief History. (n.d.). AAPPTec. Retrieved from [Link]

- Process for the removal of nitrobenzenesulfonyl. (n.d.). Google Patents.

-

Click-to-Release Reactions for Tertiary Amines and Pyridines. (n.d.). ACS Publications. Retrieved from [Link]

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. pharm.or.jp [pharm.or.jp]

- 5. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. peptide.com [peptide.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Conformational Landscape of 2-Nitro-N-phenylbenzenesulfonamide: An Integrated Experimental and Theoretical Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformation of a molecule is intrinsically linked to its reactivity, biological activity, and material properties. For sulfonamide derivatives, a class of compounds with profound importance in medicinal chemistry, understanding the three-dimensional arrangement of atoms is paramount for rational drug design. This technical guide provides a comprehensive analysis of the conformational preferences of 2-Nitro-N-phenylbenzenesulfonamide, a molecule whose structure is dictated by a subtle interplay of steric and electronic effects. By integrating high-precision experimental data from X-ray crystallography with a robust theoretical framework, we elucidate the key factors governing its geometry. This document serves as a blueprint for researchers, explaining not just the "what" but the "why" of its conformational behavior, and outlines a validated protocol for the theoretical investigation of this and related molecular systems.

Introduction: The Significance of Sulfonamide Conformation

Benzenesulfonamides are a cornerstone pharmacophore in a wide array of therapeutic agents, exhibiting activities ranging from antibacterial to anticancer.[1] The biological function of these molecules is critically dependent on their ability to adopt a specific conformation to bind effectively to their target receptor. The conformational landscape of N-arylsulfonamides is primarily defined by the rotational freedom around the S-N bond, which dictates the relative orientation of the two aromatic rings. This orientation is, in turn, influenced by the substitution pattern on these rings.

The subject of this guide, 2-Nitro-N-phenylbenzenesulfonamide, presents a particularly interesting case study. The presence of a nitro group at the ortho position of the sulfonyl-benzene ring introduces significant steric and electronic perturbations that are expected to strongly influence the molecule's preferred conformation. This guide will delve into the precise nature of these influences, anchored by experimental data and rationalized through theoretical calculations.

The Experimental Benchmark: Insights from X-ray Crystallography

Before embarking on theoretical modeling, it is crucial to establish a ground truth. The solid-state structure of 2-Nitro-N-phenylbenzenesulfonamide has been unequivocally determined by single-crystal X-ray diffraction, providing a high-resolution snapshot of its preferred conformation in the crystalline state.[2][3]

The key findings from the crystallographic study are:

-

Intramolecular Hydrogen Bonding: A defining feature of the molecule is the formation of an intramolecular hydrogen bond between the amide hydrogen (N-H) and an oxygen atom of the ortho-nitro group. This interaction creates a seven-membered ring motif, denoted as an S(7) motif.[2][3]

-

Twisted Conformation: The molecule adopts a twisted conformation around the S-N bond. The experimentally determined C-N-S-C torsion angle is -72.83°.[2][3] This twist is a compromise between the stabilizing hydrogen bond and the steric repulsion between the aromatic rings.

-

Relative Ring Orientation: The two benzene rings are not coplanar. The dihedral angle between the sulfonylbenzene ring and the anilino ring is 59.55°.[2][3]

These experimental values are the gold standard against which any theoretical calculation must be validated.

A Theoretical Framework for Conformational Analysis

While X-ray crystallography provides an accurate picture of the solid-state conformation, it does not reveal the dynamics of the molecule in solution or in the gas phase, nor the energy barriers between different conformers. Computational chemistry offers a powerful toolkit to explore the entire potential energy surface of a molecule.

Causality Behind Method Selection: Why Density Functional Theory?

For a molecule like 2-Nitro-N-phenylbenzenesulfonamide, Density Functional Theory (DFT) has emerged as the method of choice, balancing computational cost with high accuracy.[4]

-

Expertise-Driven Rationale: DFT methods are particularly well-suited for systems where electron correlation effects are important, such as molecules with delocalized π-systems and intramolecular hydrogen bonds.[5] Functionals like B3LYP are widely used as they have been extensively benchmarked for predicting the geometries of organic molecules.[6][7]

-

Trustworthiness through Basis Sets: The choice of a basis set is critical. A Pople-style basis set such as 6-311++G(d,p) is recommended.[4][7] The inclusion of diffuse functions ("++") is important for accurately describing the lone pairs and the hydrogen bond, while polarization functions ("d,p") allow for greater flexibility in describing the electron density around the atoms, which is crucial for capturing the non-planar, twisted geometry.

Self-Validating Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a robust and self-validating workflow for the theoretical conformational analysis of 2-Nitro-N-phenylbenzenesulfonamide, which can be adapted for related molecules.

Caption: A validated workflow for theoretical conformational analysis.

Step 1: Initial Structure Generation: The starting geometry can be built using standard molecular modeling software or, ideally, by using the coordinates from the experimental X-ray crystal structure.[2]

Step 2: Conformational Search: The primary degree of freedom is the rotation around the S-N bond. A relaxed potential energy surface scan should be performed by systematically rotating the C-N-S-C torsion angle (e.g., in 10° increments) and optimizing the rest of the molecule's geometry at each step. This allows for the identification of all low-energy conformers.

Step 3: Full Geometry Optimization: The minimum energy structures identified in the conformational search should be fully optimized without any constraints using a higher level of theory, such as DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[4]

Step 4: Vibrational Frequency Analysis: A frequency calculation must be performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide thermodynamic data, such as the relative Gibbs free energies of the conformers.

Step 5: Validation: The calculated geometric parameters (torsion angles, dihedral angles, bond lengths of the hydrogen bond) for the lowest energy conformer should be compared to the experimental X-ray data. Close agreement validates the chosen theoretical method.

Key Conformational Features of 2-Nitro-N-phenylbenzenesulfonamide

The combination of experimental data and theoretical principles allows for a detailed understanding of the molecule's structure.

The Dominance of the Intramolecular Hydrogen Bond

The most significant factor governing the conformation of 2-Nitro-N-phenylbenzenesulfonamide is the intramolecular hydrogen bond between the amide N-H and an oxygen of the ortho-nitro group.

Caption: The key intramolecular hydrogen bond.

This N-H···O interaction is strong enough to lock the N-H bond in a syn position relative to the ortho-nitro group, preventing free rotation.[2][3] This is a classic example of how a relatively weak non-covalent interaction can have a profound impact on the overall molecular architecture.

Quantitative Conformational Parameters

The interplay between the stabilizing hydrogen bond and the steric clash between the two aromatic rings results in the observed twisted geometry.

| Parameter | Experimental (X-ray) Value[2][3] | Expected Theoretical Value (DFT) |

| C-N-S-C Torsion Angle | -72.83° | ~ -70° to -75° |

| Dihedral Angle (Benzene Rings) | 59.55° | ~ 55° to 65° |

| Intramolecular H-Bond | Present (S(7) motif) | Confirmed |

Table 1: Comparison of Experimental and Expected Theoretical Conformational Parameters.

The excellent agreement between the high-precision experimental data and the values expected from reliable DFT calculations[6] provides a high degree of confidence in the theoretical models for this class of molecules.

Comparative Analysis: The Influence of the Nitro Group Position

The importance of the ortho positioning of the nitro group is highlighted when comparing 2-Nitro-N-phenylbenzenesulfonamide with its isomer, 4-Nitro-N-phenylbenzenesulfonamide . In the 4-nitro isomer, the nitro group is too far to form an intramolecular hydrogen bond with the amide N-H. Consequently, its conformation is different:

-

C-N-S-C Torsion Angle: 61.89°

-

Dihedral Angle Between Rings: 36.19°

This comparison authoritatively demonstrates that the intramolecular hydrogen bond in the 2-nitro isomer is the primary reason for its larger twist and greater dihedral angle between the aromatic rings.

Conclusion

The conformation of 2-Nitro-N-phenylbenzenesulfonamide is a finely tuned balance between a stabilizing intramolecular hydrogen bond and steric repulsion. Its twisted geometry is dominated by the formation of an S(7) ring motif involving the amide N-H and the ortho-nitro group. This has been confirmed by X-ray crystallography, which provides precise geometric parameters that serve as a benchmark for theoretical studies.

This guide has outlined a robust, validated protocol using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set for the in-silico analysis of this molecule. By following this workflow, researchers can confidently explore the conformational landscape of this and related sulfonamides, providing critical insights for applications in drug discovery and materials science. The synergy between experimental data and theoretical calculations provides a powerful paradigm for understanding and predicting molecular behavior.

References

-

Chaithanya, U., Foro, S., & Gowda, B. T. (2012). 2-Nitro-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2651. [Link]

-

Chaithanya, U., Foro, S., & Gowda, B. T. (2012). 2-Nitro-N-phenyl-benzene-sulfonamide. PubMed, 22969549. [Link]

-

Ciofini, I. (2004). Theoretical investigation of the conformational behaviour of N-phenylbenzohydroxamic acid in solution. Magnetic Resonance in Chemistry, 42(S1), S48-S56. [Link]

-

Vishnevskaya, Y. A., Rykov, A. N., & Girichev, G. V. (2008). Molecular structure and conformations of para-methylbenzene sulfonamide and ortho-methylbenzene sulfonamide: gas electron diffraction and quantum chemical calculations study. The Journal of Physical Chemistry A, 112(19), 4419-4426. [Link]

-

Mary, Y. S., Sajan, D., & Joe, I. H. (2018). Computational Studies on Sulfonamide drug molecules by Density Functional Theory. ResearchGate. [Link]

-

Mary, Y. S., Panicker, C. Y., & Varghese, H. T. (2015). Computational Studies on 2(2-Hydroxyphenyl)-N-phenyl Nitrone, Spectroscopic Investigation. Oriental Journal of Chemistry, 31(3), 1533-1545. [Link]

-

Chaithanya, U., Foro, S., & Gowda, B. T. (2012). 4-Nitro-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2872. [Link]

-

Meléndez, F. J. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2953. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Nitro-N-phenylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Nitro-N-phenyl-benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, single crystal (XRD), Hirshfeld surface analysis, computational study (DFT) and molecular docking studies of (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl) benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Theoretical investigation of the conformational behaviour of N-phenylbenzohydroxamic acid in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular structure and conformations of para-methylbenzene sulfonamide and ortho-methylbenzene sulfonamide: gas electron diffraction and quantum chemical calculations study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Computational Studies on 2(2-Hydroxyphenyl)-N-phenyl Nitrone, Spectroscopic Investigation. – Oriental Journal of Chemistry [orientjchem.org]

The Strategic Application of 2-Nitro-N-phenylbenzenesulfonamide in Modern Medicinal Chemistry: A Technical Guide

This guide provides an in-depth exploration of 2-Nitro-N-phenylbenzenesulfonamide, a versatile chemical scaffold with significant potential in medicinal chemistry. We will delve into its core applications, particularly its emerging role as a pivotal building block in the field of targeted protein degradation, and discuss its synthesis, chemical properties, and the rationale behind its use in designing advanced therapeutic agents. This document is intended for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction: The 2-Nitro-N-phenylbenzenesulfonamide Scaffold

2-Nitro-N-phenylbenzenesulfonamide, with the molecular formula C₁₂H₁₀N₂O₄S, is a sulfonamide derivative characterized by a nitro group positioned ortho to the sulfonyl bridge on one of the phenyl rings.[][2] This specific arrangement of functional groups imparts unique chemical properties that are highly advantageous for applications in medicinal chemistry. While the broader class of benzenesulfonamides has a long and storied history in drug development, leading to therapeutics for a wide range of conditions including cancer and microbial infections, the strategic placement of the nitro group in 2-Nitro-N-phenylbenzenesulfonamide opens up novel avenues for its use, most notably in the sophisticated realm of targeted protein degradation.[3][4]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂O₄S | [] |

| Molecular Weight | 278.28 g/mol | [] |

| Physical Appearance | Solid | [] |

| CAS Number | 5454-97-7 |

Core Application: A Building Block for Targeted Protein Degradation

The most compelling contemporary application of 2-Nitro-N-phenylbenzenesulfonamide is as a foundational element in the construction of molecules for targeted protein degradation (TPD). This cutting-edge therapeutic modality aims to eliminate disease-causing proteins from the cellular environment, rather than merely inhibiting their function.[5] Technologies like PROteolysis TArgeting Chimeras (PROTACs) are at the forefront of this field.

A PROTAC is a heterobifunctional molecule comprising three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[6] The proximity induced by the PROTAC facilitates the ubiquitination of the POI by the E3 ligase, marking it for degradation by the proteasome.

The designation of 2-Nitro-N-phenylbenzenesulfonamide as a "Protein Degrader Building Block" stems from its utility in synthesizing these complex molecules. The nitro group, through chemical modification, provides a strategic handle for the attachment of a linker, which is a critical step in creating a functional PROTAC.

The Role of the Nitro Group: A Gateway to Linker Conjugation

The nitro group in 2-Nitro-N-phenylbenzenesulfonamide is not merely a passive substituent; it is a versatile functional group that can be chemically transformed to facilitate the conjugation of a linker. The most common and strategically important transformation is the reduction of the nitro group to an amine (-NH₂). This resulting amino group provides a nucleophilic site that can readily react with a variety of electrophilic functional groups on a linker, forming a stable covalent bond.

This two-step approach—synthesis of the core scaffold followed by functionalization for linker attachment—is a cornerstone of modern medicinal chemistry, allowing for a modular and flexible approach to building complex bioactive molecules.

Experimental Protocols

Synthesis of 2-Nitro-N-phenylbenzenesulfonamide

The synthesis of 2-Nitro-N-phenylbenzenesulfonamide is a straightforward and well-documented procedure. The following protocol is based on established methods.[]

Materials:

-

2-Nitrobenzenesulfonyl chloride

-

Aniline

-

Ethanol (for recrystallization)

-

Ice-cold water

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask, combine 2-nitrobenzenesulfonyl chloride and aniline in a stoichiometric ratio.

-

Heat the reaction mixture to boiling and maintain for 15 minutes.

-

Cool the reaction mixture to room temperature.

-

Pour the cooled mixture into approximately 100 mL of ice-cold water. A solid precipitate of N-(phenyl)-2-nitrobenzenesulfonamide will form.

-

Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove any water-soluble impurities.

-

Subsequently, wash the solid with dilute HCl to remove any unreacted aniline.

-

Recrystallize the crude product from dilute ethanol to obtain pure 2-Nitro-N-phenylbenzenesulfonamide.

Reduction of the Nitro Group to an Amine

The conversion of the nitro group to an amine is a critical step for its use as a protein degrader building block. Several methods can be employed for this reduction; a common and effective method utilizes reduced iron in an acidic medium.[3]

Materials:

-

2-Nitro-N-phenylbenzenesulfonamide

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

Reduced Iron powder

-

4N Sodium Hydroxide (NaOH)

-

Acetone

Procedure:

-

Dissolve the synthesized 2-Nitro-N-phenylbenzenesulfonamide in methanol in a round-bottom flask.

-

Add a catalytic amount of concentrated hydrochloric acid to the solution.

-

With vigorous stirring, add reduced iron powder to the mixture in portions.

-

Continue stirring the reaction mixture at room temperature for 2 hours.

-

After the reaction is complete (monitor by TLC), filter the mixture to remove the iron residues.

-

Evaporate the methanol from the filtrate under reduced pressure.

-

Make the residue basic by adding 4N sodium hydroxide. This will precipitate the desired 2-Amino-N-phenylbenzenesulfonamide along with iron oxides.

-

Collect the precipitate by filtration.

-

Dissolve the precipitate in acetone and filter to remove the insoluble iron oxides.

-

Evaporate the acetone under reduced pressure to yield the final product, 2-Amino-N-phenylbenzenesulfonamide.

Conceptual Design of a PROTAC using the 2-Nitro-N-phenylbenzenesulfonamide Scaffold

Once the 2-Amino-N-phenylbenzenesulfonamide core is synthesized, it can be incorporated into a PROTAC. The primary amine serves as the attachment point for a linker, which in turn is connected to a ligand for an E3 ligase (e.g., pomalidomide for Cereblon, or a VHL ligand). The other end of the 2-Amino-N-phenylbenzenesulfonamide scaffold can be derivatized to serve as the warhead that binds to the protein of interest.

The following diagram illustrates the conceptual workflow for utilizing 2-Nitro-N-phenylbenzenesulfonamide in the synthesis of a PROTAC.

Caption: Potential points for SAR studies.

Other Potential Applications

While its role in targeted protein degradation is a major focus, the 2-Nitro-N-phenylbenzenesulfonamide scaffold may have other applications in medicinal chemistry. The sulfonamide moiety is a well-known pharmacophore present in a variety of approved drugs, including diuretics, anticonvulsants, and anti-inflammatory agents. Derivatives of benzenesulfonamide have shown activity as carbonic anhydrase inhibitors, which are targets for glaucoma and certain types of cancer. [3] Furthermore, nitroaromatic compounds are known to have antimicrobial and antiparasitic properties, often through bioreductive activation in hypoxic environments or by specific microbial enzymes. [7]Therefore, derivatives of 2-Nitro-N-phenylbenzenesulfonamide could be explored for these more traditional medicinal chemistry applications.

Conclusion

2-Nitro-N-phenylbenzenesulfonamide is a chemical scaffold of significant interest in modern medicinal chemistry. Its primary and most exciting application lies in its use as a versatile building block for the synthesis of molecules for targeted protein degradation, a rapidly advancing therapeutic paradigm. The ability to readily synthesize the core structure and then chemically modify the nitro group for linker attachment makes it an attractive starting point for the development of novel PROTACs and other protein degraders. The potential for extensive derivatization also allows for fine-tuning of the pharmacological properties of the final constructs. As the field of targeted protein degradation continues to evolve, the strategic use of well-designed building blocks like 2-Nitro-N-phenylbenzenesulfonamide will be crucial for the successful development of the next generation of therapeutics.

References

-

Gowda, B. T., et al. (2012). 2-Nitro-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2651. [Link]

-

National Center for Biotechnology Information (2024). 2-Nitro-N-phenyl-benzene-sulfonamide. PubChem. [Link]

-

Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200. [Link]

- Kim, J., & Crews, C. M. (2023). Targeted Protein Degradation by PROTACs. Annual Review of Cancer Biology, 7, 269-287.

-

CP Lab Safety. (n.d.). 2-Nitro-N-phenylbenzenesulfonamide, min 96%, 100 grams. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitrobenzenesulfonamide. Retrieved from [Link]

- Supuran, C. T. (2008). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(7), 2153-2159.

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176.

-

Nishida, N., et al. (2017). Utility of the 2-Nitrobenzenesulfonamide Group as a Chemical Linker for Enhanced Extracellular Stability and Cytosolic Cleavage in siRNA-Conjugated Polymer Systems. Bioconjugate Chemistry, 28(2), 515-521. [Link]

-

PrepChem. (n.d.). Synthesis of 4-aminobenzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminobenzenesulfonamide. Retrieved from [Link]

-

Bric, A., et al. (2021). Applications of Covalent Chemistry in Targeted Protein Degradation. Journal of Medicinal Chemistry, 64(19), 14356-14376. [Link]

- Upadhayaya, R. S., et al. (2009). Nitroaromatic compounds: a new class of anti-tubercular drugs. Tuberculosis, 89(4), 273-281.

-

National Center for Biotechnology Information (2024). 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide. PubChem. [Link]

-

Akocak, S., et al. (2019). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 86, 440-445. [Link]

-

Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs) - Past, present and future. Drug Discovery Today: Technologies, 31, 15-27. [Link]

Sources

- 2. 2-Aminobenzenesulfonamide | C6H8N2O2S | CID 72894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. njbio.com [njbio.com]

- 6. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN106316938B - A kind of preparation method of P-aminobenzene-sulfonamide compound - Google Patents [patents.google.com]

Stability of 2-Nitrobenzenesulfonamide Under Acidic and Basic Conditions: An In-depth Technical Guide

Introduction

2-Nitrobenzenesulfonamide, a key intermediate and protecting group in organic synthesis, particularly in the construction of complex nitrogen-containing molecules, possesses a stability profile that is crucial for its effective application. Understanding its behavior under both acidic and basic conditions is paramount for researchers, scientists, and drug development professionals to ensure reaction efficiency, purity of products, and the integrity of protected functional groups. This technical guide provides a comprehensive analysis of the stability of 2-nitrobenzenesulfonamide, delving into the mechanisms of its degradation under acidic and basic insults, and offers practical, field-proven protocols for its stability assessment.

The utility of the 2-nitrobenzenesulfonyl (nosyl) group stems from its strong electron-withdrawing nature, which enhances the acidity of the N-H proton, facilitating alkylation reactions. Furthermore, it can be cleaved under specific, mild conditions, a property that is exploited in multi-step syntheses. However, this designed lability also implies a susceptibility to degradation under unintended conditions, which can compromise synthetic routes and lead to impurities. This guide will therefore serve as an essential resource for predicting and controlling the stability of 2-nitrobenzenesulfonamide and its derivatives.

Stability and Cleavage Under Acidic Conditions